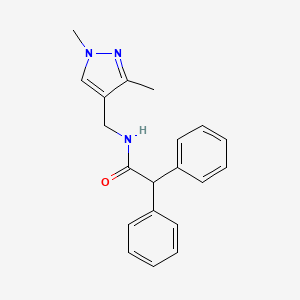
N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-diphenylacetamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl groups, which are six-membered carbon rings . The presence of the amide group (-CONH2) suggests that it might have been synthesized from an acid and an amine.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield an acid and an amine. The pyrazole ring might undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Potenzielle zytotoxische Wirkstoffe
Die Verbindung wurde bei der Entwicklung und Synthese neuer zytotoxischer Gerüste verwendet . Diese Derivate wurden auf ihre in-vitro-Zellviabilität/zytotoxische Aktivität gegenüber der menschlichen Brustkrebszelllinie (MCF-7) untersucht. Die meisten Derivate zeigten vielversprechende zytotoxische Aktivität .
Antileishmaniale Aktivität
Pyrazol-haltige Verbindungen, wie diese, sind bekannt für ihre potente antileishmaniale Aktivität . Die in-vitro-Antileishmanialaktivitäten der synthetisierten Pyrazolderivate wurden gegen den klinischen Isolat Leishmania aethiopica evaluiert .
Antimalaria-Aktivität
Die Verbindung hat auch ein Potenzial bei der Behandlung von Malaria gezeigt . Die in-vivo-Antimalaria-Aktivitäten der synthetisierten Pyrazolderivate wurden gegen Plasmodium berghei-infizierte Mäuse evaluiert .
Molekulare Docking-Studien
Molekulare Docking-Studien wurden an diesen Verbindungen durchgeführt, um ihre antileishmaniale Aktivität zu begründen . Dies hilft, die Interaktion der Verbindung mit dem Zielprotein zu verstehen und liefert Einblicke in den Wirkmechanismus.
Synthese von Schlüsselzwischenprodukten
Die Verbindung wurde bei der Synthese von Schlüsselzwischenprodukten bei der Herstellung anderer komplexer Moleküle verwendet . Dies unterstreicht ihre Bedeutung in der synthetischen Chemie.
Pharmakophor-Präparation
Die hydrazin-gekoppelten Pyrazolderivate, zu denen auch diese Verbindung gehört, können als potenzielle Pharmakophore für die Herstellung sicherer und effektiver antileishmanialer und antimalaria-Mittel betrachtet werden .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-18(14-23(2)22-15)13-21-20(24)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14,19H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTFVHWWOGNLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
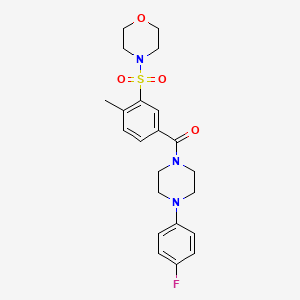
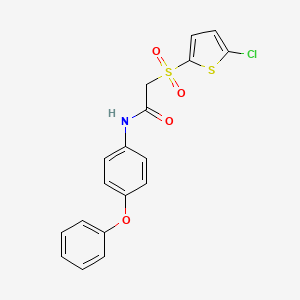
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2582086.png)
![6-(naphthalen-1-yl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2582089.png)
![3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2582091.png)


![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2582095.png)

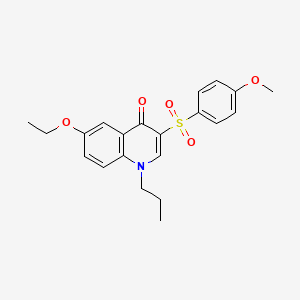
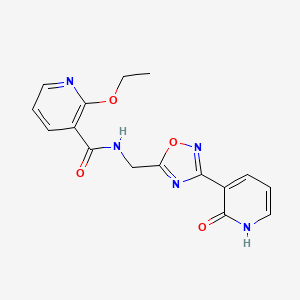
![1-(2,5-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2582099.png)
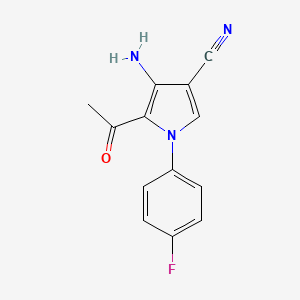
![3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE](/img/structure/B2582102.png)
